molecular formula C9H8N2OS B2931381 [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 173838-59-0

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Cat. No.: B2931381
CAS No.: 173838-59-0
M. Wt: 192.24
InChI Key: SVDAGPDUMJCEPH-UHFFFAOYSA-N
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Description

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol: is a heterocyclic compound that features both a pyridine and a thiazole ring

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can undergo reactions with various cellular components . For instance, pyridin-2-yl-methanes can undergo a copper-catalyzed oxidation process to form pyridin-2-yl-methanones . This suggests that [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol might also interact with its targets through oxidation processes.

Biochemical Pathways

It’s known that similar compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , indicating that this compound might also affect collagen synthesis pathways.

Pharmacokinetics

Similar compounds are known to exhibit a wide range of pharmacological activities , suggesting that this compound might also have favorable ADME properties that contribute to its bioavailability.

Result of Action

Similar compounds have been found to present better anti-fibrotic activities than certain standard drugs . This suggests that this compound might also have anti-fibrotic effects.

Action Environment

It’s known that similar compounds can be synthesized in an environmentally friendly manner , suggesting that this compound might also be stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol typically involves the reaction of 2-bromopyridine with thioamide under basic conditions to form the thiazole ring. The resulting intermediate is then subjected to reduction to yield the final product. Common reagents used in this synthesis include sodium hydride, dimethylformamide, and lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, allowing for the introduction of various functional groups. Reagents such as sodium hydride and alkyl halides are commonly used.

Major Products: The major products formed from these reactions include pyridine derivatives, thiazole derivatives, and various substituted alcohols or amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: In medicine, derivatives of this compound are investigated for their potential antimicrobial, antiviral, and anticancer properties. The compound’s ability to inhibit specific enzymes or pathways is of particular interest.

Industry: In industry, this compound is used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Comparison with Similar Compounds

    [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanone: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.

    [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]amine:

    [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]carboxylic acid: This compound contains a carboxylic acid group, which can participate in different types of chemical reactions.

Uniqueness: The uniqueness of [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol lies in its combination of the pyridine and thiazole rings with a hydroxyl group. This structure provides a versatile platform for chemical modifications and the exploration of new biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

(2-pyridin-2-yl-1,3-thiazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,6,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDAGPDUMJCEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

40 ml of methanol were added slowly to a mixture of 9.3 g of the ester of Stage C and 4.1 g of sodium borohydride in 100 ml of tetrahydrofuran and the mixture was refluxed for 2 hours. The reaction medium was allowed to return to ambient temperature and was poured into water and neutralized using N hydrochloric acid. Extraction was carried out with dichloromethane and the organic phase was dried. The solvent was evaporated under reduced pressure and the residue was chromatographed on silica (eluant: AcOEt--CH2Cl2 1-1) to obtain 5.8 g of the expected product melting at 100° C.
Quantity
40 mL
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reactant
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9.3 g
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4.1 g
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100 mL
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